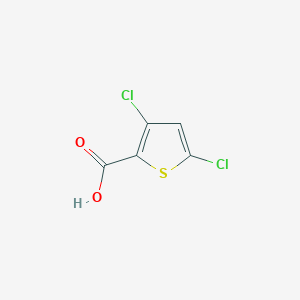

3,5-Dichlorothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dichlorothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H2Cl2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the chlorination of thiophene-2-carboxylic acid using reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly used.

Major Products Formed:

- Substituted thiophene derivatives

- Oxidized thiophene compounds

- Coupled products with extended conjugation

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,5-Dichlorothiophene-2-carboxylic acid is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives and heterocyclic compounds .

Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules and potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including conductive polymers and organic semiconductors. It is also used in the synthesis of agrochemicals and dyes .

Wirkmechanismus

The mechanism of action of 3,5-Dichlorothiophene-2-carboxylic acid and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carboxylic acid group can influence its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Dichlorothiophene-3-carboxylic acid

- 4,5-Dichlorothiophene-2-carboxylic acid

- 5-Chlorothiophene-2-carboxylic acid

- 2-Thiophenecarboxylic acid

Comparison: 3,5-Dichlorothiophene-2-carboxylic acid is unique due to the specific positioning of chlorine atoms, which can affect its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in substitution reactions .

Biologische Aktivität

3,5-Dichlorothiophene-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with two chlorine atoms and a carboxylic acid group. Its structure allows for various interactions with biological macromolecules, which may influence its activity in different biological contexts.

The compound's mechanism of action is not fully elucidated; however, it is believed to interact with multiple molecular targets. The presence of the carboxylic acid group enables hydrogen bonding with enzymes and receptors, potentially modulating their activity. The dichloro substituents may enhance lipophilicity, facilitating membrane penetration and cellular uptake.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various multidrug-resistant pathogens, including:

- Staphylococcus aureus

- Acinetobacter baumannii

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

- Clostridioides difficile

- Candida auris

- Aspergillus fumigatus

The results indicated that these compounds possess structure-dependent antimicrobial activity, suggesting their potential as novel therapeutic agents against resistant strains .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against human lung cancer cell lines (A549), indicating potential for further development as anticancer agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4,5-Dichlorothiophene-2-carboxylic acid | Lacks amino group | Reduced biological activity |

| 3-Amino-2-chlorothiophene-4-carboxylic acid | Different substitution pattern | Varies in reactivity and properties |

| 2-Amino-3,4-dichlorothiophene | Lacks carboxylic acid group | Altered solubility and reactivity |

This table illustrates how structural variations impact the biological properties of thiophene derivatives.

Study on Antimicrobial Resistance

A notable study explored the efficacy of this compound derivatives against Gram-positive pathogens. The findings highlighted the urgent need for new antimicrobial scaffolds due to rising resistance rates. The tested compounds showed promising results in inhibiting growth in resistant strains .

Anticancer Research

In another investigation focusing on anticancer properties, derivatives were tested in an A549 cell culture model. Results indicated that specific substitutions significantly enhanced cytotoxicity compared to the parent compound. This suggests that further exploration could lead to effective cancer therapeutics .

Eigenschaften

IUPAC Name |

3,5-dichlorothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFBPFKEXPWKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.